Piperidin-1-yl(pyrrolidin-2-yl)methanone
Overview
Description
Piperidin-1-yl(pyrrolidin-2-yl)methanone is a useful research compound. Its molecular formula is C10H18N2O and its molecular weight is 182.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Dipeptidyl Peptidase IV Inhibitor for Diabetes Treatment : A derivative, 3,3-difluoropyrrolidin-1-yl{(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone (PF-00734200), was studied for its pharmacokinetics and metabolism. It was found to be a dipeptidyl peptidase IV inhibitor, potentially beneficial for treating type 2 diabetes. The compound showed rapid absorption and was primarily excreted in urine and feces. Its metabolism involved hydroxylation, amide hydrolysis, N-dealkylation, and unusual metabolite formation involving pyrimidine ring scission. Phase II metabolic pathways included carbamoyl glucuronidation, glucosidation, and conjugation with creatinine (Sharma et al., 2012).
Oral Bioavailability for Diabetes Treatment : Another study on the same derivative found it to be a potent and selective compound with high oral bioavailability, making it a promising candidate for diabetes treatment (Ammirati et al., 2009).
Synthesis of Related Compounds : There's research on the synthesis of various related compounds, such as (2,4-Difluorophenyl) (piperidin-4-yl)methanone hydrochloride and other derivatives. These studies focus on the chemical processes and yields of these compounds, indicating their potential applications in organic chemistry and pharmaceuticals (Zheng, 2010).
Thermal and Optical Studies : A compound titled [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was synthesized and characterized, with studies focusing on its thermal and optical properties, structure, and theoretical calculations. This suggests its potential application in material science and molecular engineering (Karthik et al., 2021).
Antimicrobial Activity : Derivatives of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime were synthesized and showed significant antimicrobial activity against various bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Anticancer Activity : Derivatives with the piperidine framework were synthesized and exhibited antiproliferative activity against human leukemia cells. This highlights the potential use of these compounds in cancer research and treatment (Vinaya et al., 2011).
TRPV4 Antagonists for Pain Treatment : A series of derivatives were identified as selective TRPV4 channel antagonists and showed analgesic effects in animal models, indicating their potential application in pain management (Tsuno et al., 2017).
Future Directions
The future directions for research on Piperidin-1-yl(pyrrolidin-2-yl)methanone could involve further exploration of its synthesis methods, investigation of its chemical reactions, and detailed study of its physical and chemical properties. Additionally, its potential biological activities and applications could be explored .
Mechanism of Action
Target of Action
Piperidin-1-yl(pyrrolidin-2-yl)methanone is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . .
Mode of Action
Piperidine derivatives have been found to interact with various targets, leading to a range of biological activities .
Biochemical Pathways
Piperidine derivatives have been found to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives have been found to exhibit a range of pharmacological activities .
Properties
IUPAC Name |
piperidin-1-yl(pyrrolidin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10(9-5-4-6-11-9)12-7-2-1-3-8-12/h9,11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWSMIPLWRXVEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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